![molecular formula C23H22N2O6 B2389734 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-18-1](/img/structure/B2389734.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked to a pyridinone core via an acetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is a methylenedioxyphenyl derivative known for enhancing metabolic stability and membrane permeability in pharmaceuticals . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic and aromatic interactions.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(hydroxymethyl)-4-oxo-5-phenylmethoxypyridin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-13-18-9-19(27)22(29-14-16-4-2-1-3-5-16)11-25(18)12-23(28)24-10-17-6-7-20-21(8-17)31-15-30-20/h1-9,11,26H,10,12-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFAWLQVRMHHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H23N2O6
- Molecular Weight : 379.4 g/mol
- CAS Number : 1021134-52-0
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with neurotransmitter systems, particularly those related to anxiety and stress responses.
Anticancer Activity
Recent studies have revealed that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values indicating potent antiproliferative effects:
Compound Structure | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 16.19 ± 1.35 |
Compound B | MCF-7 | 17.16 ± 1.54 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as topoisomerase inhibition or induction of apoptosis .
Antimicrobial Activity
In addition to anticancer properties, the compound shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against a range of bacterial strains, although specific MIC values are still under investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and modifications to the benzo[d][1,3]dioxole moiety have been associated with enhanced potency. For example:
- Substitution Effects : Introducing hydroxymethyl groups has been linked to increased activity against certain biological targets.
- Aromatic Ring Modifications : The presence of additional aromatic rings can enhance lipophilicity and receptor binding affinity.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including HCT-116 and MCF-7. The results indicated that compounds with specific functional groups exhibited higher cytotoxicity compared to standard chemotherapeutics such as doxorubicin .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds exert their effects. It was found that certain derivatives could inhibit key enzymes involved in cancer cell proliferation, suggesting potential pathways for therapeutic intervention .
Vergleich Mit ähnlichen Verbindungen
Pyridinone vs. Quinazolinone Derivatives
The pyridinone core in the target compound differentiates it from quinazolinone-based analogues like (E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide (compound 11m, ).
Substituent Variations
- Benzyloxy vs. Benzylthio Groups : The benzyloxy substituent in the target compound contrasts with benzylthio groups in N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide (). The thioether group increases lipophilicity and may alter redox activity compared to the ether-linked benzyloxy group .
- Hydroxymethyl vs.
Amide Bond Formation
The target compound’s acetamide linkage is synthesized via nucleophilic acyl substitution, similar to methods in (using oxalyl chloride and triethylamine) and (employing reductive amination with sodium triacetoxyborohydride). These protocols yield moderate to high purity (62–70%) .
Functional Group Compatibility
The hydroxymethyl and benzyloxy groups necessitate protective strategies during synthesis. For example, benzyl ethers (as in the target compound) are often deprotected via hydrogenolysis, whereas uses piperidine-mediated elimination for vinyl group formation .
Spectroscopic Characterization
Key spectral data for the target compound and analogues are summarized below:
The absence of target compound data limits direct comparison, but analogous compounds show characteristic benzodioxole signals (e.g., δ 5.96 ppm for O-CH2-O) and acetamide carbonyl resonances (δ ~166 ppm) .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, particularly for the benzodioxole and pyridinone moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Validates functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA: Ensures final compound purity by detecting trace impurities (<2%) .
How can researchers optimize reaction yields while minimizing side products?
Q. Advanced Research Focus
- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce by-product formation .
- Catalyst screening: Bases like triethylamine or K2CO3 improve coupling efficiency; microwave-assisted synthesis reduces reaction time by 30–50% .
- Kinetic studies: Use in situ FTIR or LC-MS to identify rate-limiting steps (e.g., benzyloxy deprotection) .
How to design biological assays to evaluate the compound’s therapeutic potential?
Q. Advanced Research Focus
- Target identification: Prioritize enzymes (e.g., kinases, oxidases) or receptors (e.g., GPCRs) based on structural analogs with benzodioxole moieties .
- In vitro models: Use cell lines (e.g., HeLa, HepG2) for cytotoxicity assays (IC50 determination) and ROS detection kits to assess antioxidant activity .
- Dose-response curves: Validate activity with positive controls (e.g., doxorubicin for anticancer studies) and statistical analysis (p < 0.05) .
How to resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Purity verification: Re-analyze compound batches via HPLC and elemental analysis to rule out impurities (>98% purity threshold) .
- Assay standardization: Use identical cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Structural analogs: Compare activity with derivatives lacking the hydroxymethyl group to isolate pharmacophore contributions .
What strategies support structure-activity relationship (SAR) studies for lead optimization?
Q. Advanced Research Focus
- Functional group modification: Replace the benzyloxy group with methoxy or halogens to assess steric/electronic effects on binding .
- Computational modeling: Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., COX-2) using PyMol visualization .
- Metabolic stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
How to address solubility challenges in pharmacokinetic studies?
Q. Advanced Research Focus
- Co-solvent systems: Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility (>1 mg/mL) .
- LogP determination: Measure octanol/water partition coefficients to guide prodrug design for improved bioavailability .
- In vivo correlation: Compare plasma concentration-time profiles in rodent models with in vitro dissolution data .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.